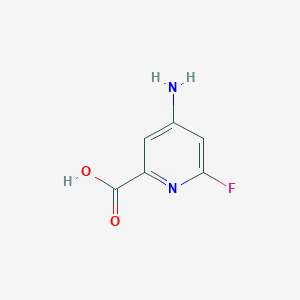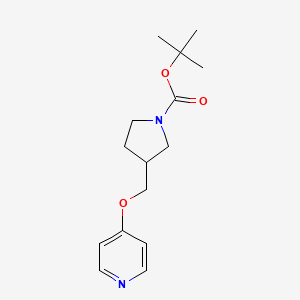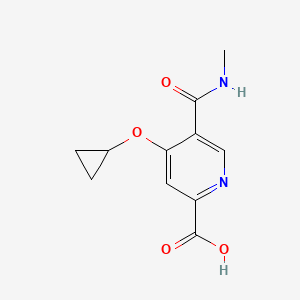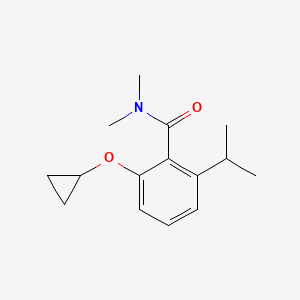
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.336 g/mol . It is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a dimethylbenzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide typically involves the conversion of carboxylic acids to N,N-dimethylamides. One common method involves heating carboxylic acids at 160–165°C in N,N-dimethylacetamide solvent in the presence of 1,1′-carbonyldiimidazole to afford the corresponding N,N-dimethylamides in good to excellent yields . Another method involves the reaction of acid chlorides with N,N-dimethylamines in the presence of activating agents .
Industrial Production Methods
Industrial production of N,N-dimethylbenzamides, including this compound, often involves the heating of commercially available benzoyl chloride at 150°C in dimethylformamide (DMF) for an extended period . This process may also involve the use of thionyl chloride to generate a Vilsmeier complex, which acts as a reagent for chlorination of benzoic acids followed by a N,N-dimethylamino group transfer reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Applications De Recherche Scientifique
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
N,N-Dimethylbenzamide: Lacks the cyclopropoxy and isopropyl groups.
2-Cyclopropoxy-N,N-dimethylbenzamide: Lacks the isopropyl group.
6-Isopropyl-N,N-dimethylbenzamide: Lacks the cyclopropoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
2-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylbenzamide |
InChI |
InChI=1S/C15H21NO2/c1-10(2)12-6-5-7-13(18-11-8-9-11)14(12)15(17)16(3)4/h5-7,10-11H,8-9H2,1-4H3 |
Clé InChI |
RKSJSYZWMBXOPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)OC2CC2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



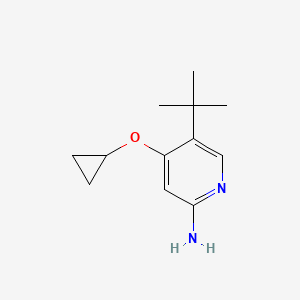
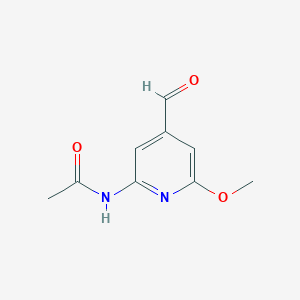
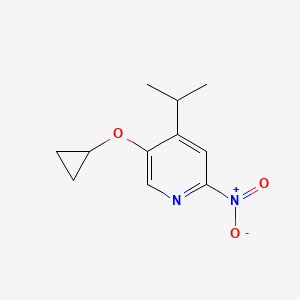
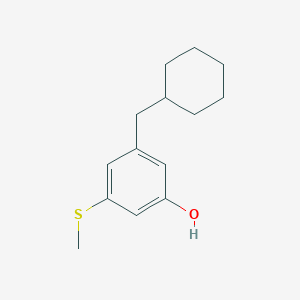
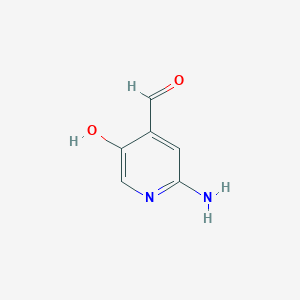

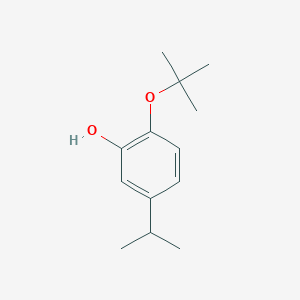
![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)

